

Spectroscopic Data for 4-Fluoro-3-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluoro-3-methylphenol** (CAS No: 452-70-0), a key intermediate in various synthetic applications. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is intended to support researchers in compound identification, purity assessment, and structural elucidation.

Data Presentation

While specific experimental spectra for **4-Fluoro-3-methylphenol** are not readily available in public, open-access databases, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and typical values for related phenolic compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Fluoro-3-methylphenol**

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.7 - 7.1	Multiplet	3H	Aromatic protons (H-2, H-5, H-6)
~ 4.5 - 5.5	Broad Singlet	1H	Phenolic hydroxyl proton (-OH)
~ 2.2	Singlet	3H	Methyl protons (-CH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Fluoro-3-methylphenol**Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 155 - 160 (d, ¹ JCF \approx 240 Hz)	C4 (Carbon bearing Fluorine)
~ 150 - 155	C1 (Carbon bearing Hydroxyl)
~ 125 - 130 (d)	C3 (Carbon bearing Methyl)
~ 115 - 125 (d)	C2, C5, C6 (Aromatic CH)
~ 15 - 20	-CH ₃ (Methyl carbon)

Table 3: Predicted Infrared (IR) Absorption Data for **4-Fluoro-3-methylphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3600 - 3200	Strong, Broad	O-H stretch (phenolic)
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch (-CH ₃)
~ 1600 - 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~ 1260 - 1000	Strong	C-O stretch (phenol) and C-F stretch

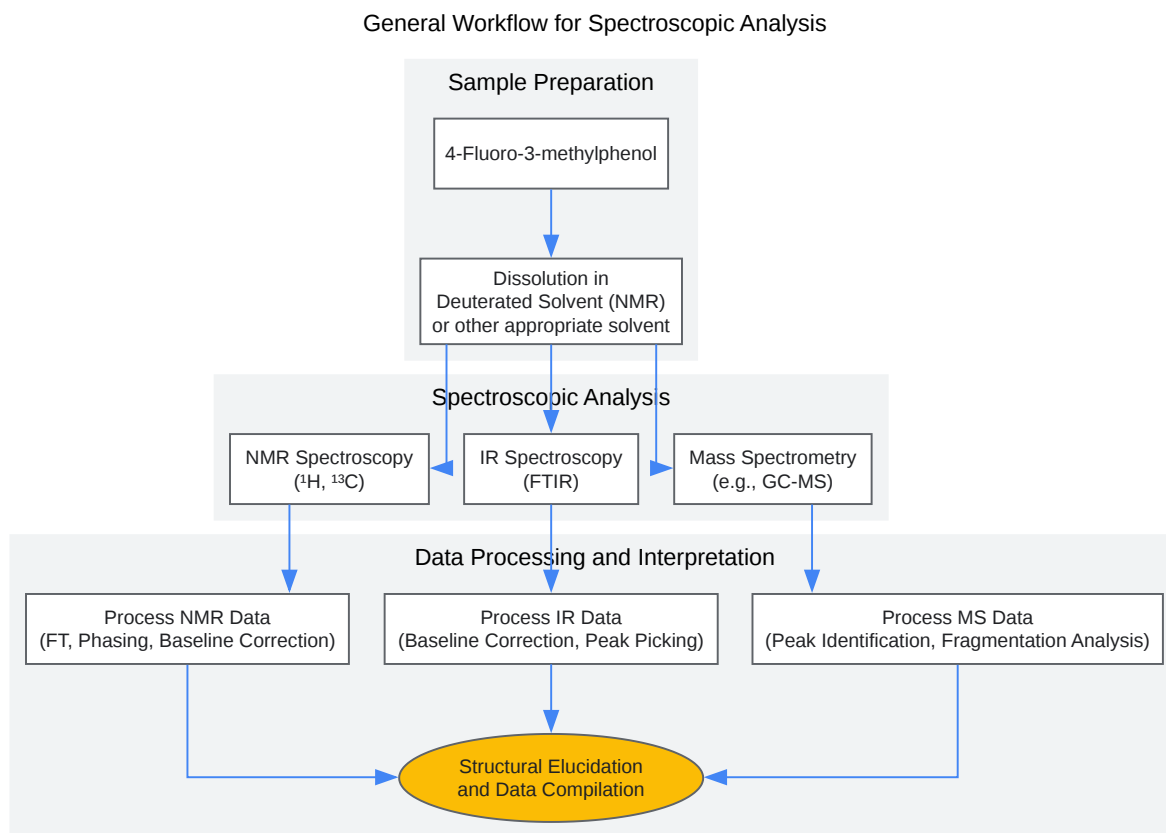
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for **4-Fluoro-3-methylphenol**

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
126	Molecular ion [M] ⁺
111	[M - CH ₃] ⁺
97	[M - CHO] ⁺
83	[M - CO, -CH ₃] ⁺

Mandatory Visualization

Below is a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Fluoro-3-methylphenol**.



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Caption: A diagram illustrating the general workflow for obtaining and analyzing spectroscopic data.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **4-Fluoro-3-methylphenol** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.^[1]
- **^1H NMR Acquisition:** A standard single-pulse sequence is used with a 30° pulse angle. Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds and an acquisition time of 3-4 seconds. The spectral width is set from -2 to 12 ppm.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used. Due to the lower natural abundance of ^{13}C , 1024 to 4096 scans are typically required. A relaxation delay of 2 seconds and an acquisition time of 1-2 seconds are used, with a spectral width from 0 to 220 ppm.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed. The resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.^[1]

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a small amount of **4-Fluoro-3-methylphenol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, is used for analysis.^[2]
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired, typically by co-adding 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then baseline-corrected, and peaks are identified.

Mass Spectrometry (MS)

- **Sample Preparation and Introduction:** A dilute solution of **4-Fluoro-3-methylphenol** in a volatile solvent like dichloromethane or methanol is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
- **Instrumentation:** A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for the analysis of phenolic compounds.[3]
- **Gas Chromatography:** The GC is equipped with a capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase). The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation of the analyte from any impurities.[3]
- **Mass Spectrometry:** The EI source is typically operated at 70 eV. The mass analyzer is set to scan a mass range of m/z 40-450.
- **Data Processing:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

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